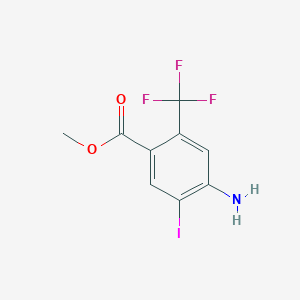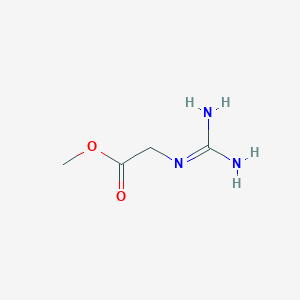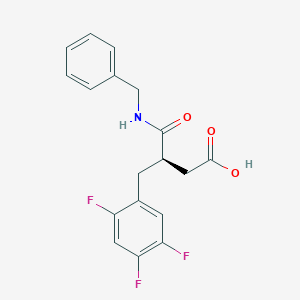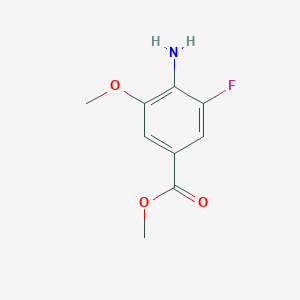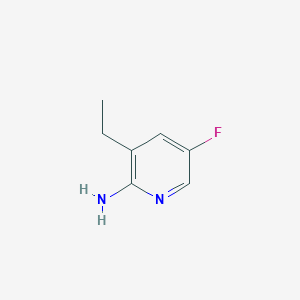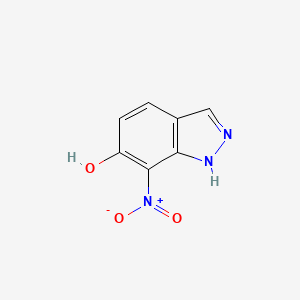
7-Nitro-1H-indazol-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Nitro-1H-indazol-6-OL is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The nitro group at the 7th position and the hydroxyl group at the 6th position of the indazole ring confer unique chemical and biological properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1H-indazol-6-OL typically involves the nitration of 1H-indazole derivatives. One common method includes the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure selective nitration at the 7th position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as copper(II) acetate can enhance the efficiency of the nitration process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group at the 6th position can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 7-amino-1H-indazol-6-OL.
Substitution: Formation of alkyl or acyl derivatives.
Wissenschaftliche Forschungsanwendungen
7-Nitro-1H-indazol-6-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Wirkmechanismus
The primary mechanism by which 7-Nitro-1H-indazol-6-OL exerts its effects is through the inhibition of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide, a signaling molecule involved in various biological processes. By inhibiting NOS, this compound can reduce oxidative stress and modulate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
7-Nitroindazole: Similar in structure but lacks the hydroxyl group at the 6th position.
6-Nitro-1H-indazole: Nitro group at the 6th position instead of the 7th.
5-Nitro-1H-indazole: Nitro group at the 5th position.
Uniqueness: 7-Nitro-1H-indazol-6-OL is unique due to the presence of both the nitro and hydroxyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C7H5N3O3 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
7-nitro-1H-indazol-6-ol |
InChI |
InChI=1S/C7H5N3O3/c11-5-2-1-4-3-8-9-6(4)7(5)10(12)13/h1-3,11H,(H,8,9) |
InChI-Schlüssel |
CNBNPBWRMOFRRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=NN2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


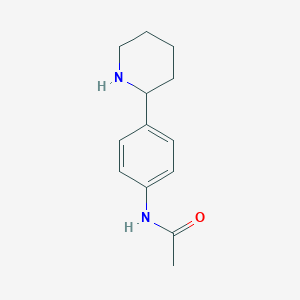
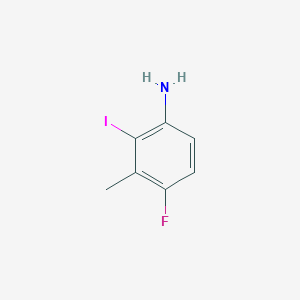
![hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15201729.png)
![10-Phenyl-8-(trifluoromethyl)-10H-benzo[h]pyrazolo[3,4-b]quinoline](/img/structure/B15201732.png)
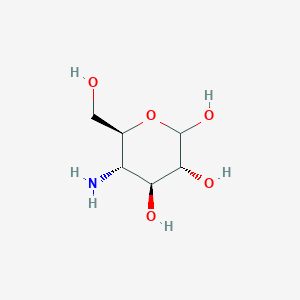
![2-Propenoic acid, 2-[butyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B15201739.png)
![1-[(4S)-4-(4-ethylcyclohexyl)cyclohexen-1-yl]-3,5-difluorobenzene](/img/structure/B15201742.png)
![3'-Chloro-[1,1'-biphenyl]-3,4,4'-triamine](/img/structure/B15201746.png)
